molecular formula C10H12O5S B1371184 3-(4-Methanesulfonylphenoxy)propanoic acid CAS No. 868277-53-6

3-(4-Methanesulfonylphenoxy)propanoic acid

Cat. No.: B1371184
CAS No.: 868277-53-6
M. Wt: 244.27 g/mol
InChI Key: CRWDFILKKMNMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methanesulfonylphenoxy)propanoic acid is an organic compound with the molecular formula C10H12O5S It is characterized by the presence of a methanesulfonyl group attached to a phenoxy ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methanesulfonylphenoxy)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzenesulfonic acid and 3-chloropropanoic acid.

    Reaction Conditions: The 4-hydroxybenzenesulfonic acid is first treated with methanesulfonyl chloride in the presence of a base such as pyridine to form 4-methanesulfonylphenol.

    Formation of the Final Product: The 4-methanesulfonylphenol is then reacted with 3-chloropropanoic acid under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial reagents include methanesulfonyl chloride, pyridine, and 3-chloropropanoic acid.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methanesulfonylphenoxy)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a sulfide.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

3-(4-Methanesulfonylphenoxy)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methanesulfonylphenoxy)propanoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenoxy)propanoic acid
  • 3-(4-Nitrophenoxy)propanoic acid
  • 3-(4-Chlorophenoxy)propanoic acid

Uniqueness

3-(4-Methanesulfonylphenoxy)propanoic acid is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-methylsulfonylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-16(13,14)9-4-2-8(3-5-9)15-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRWDFILKKMNMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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